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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzoyl! chloride

Cat. No.: B1302009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Fluoro-4-
methylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and
agrochemical compounds. Due to the limited availability of direct experimental data in peer-
reviewed literature, this guide combines established synthetic protocols for analogous
compounds with predicted spectroscopic and structural data based on well-understood
principles of chemical analysis.

Physicochemical Properties

3-Fluoro-4-methylbenzoyl chloride is an acyl chloride derivative of benzoic acid. Its structure
incorporates a fluorine atom and a methyl group on the aromatic ring, which can significantly
influence the reactivity and physicochemical properties of molecules synthesized from it.
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Property Value Source

Molecular Formula CsHeCIFO PubChem[1]

Molecular Weight 172.58 g/mol PubChem[1]
3-fluoro-4-methylbenzoyl

IUPAC Name ] PubChem[1]
chloride

CAS Number 59189-97-8 PubChem[1]

Canonical SMILES CC1=C(C=C(C=C1)C(=O)Cl)F = PubChem[1]

Synthesis Protocol

The synthesis of 3-Fluoro-4-methylbenzoyl chloride is most commonly achieved by the
chlorination of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid, using a
chlorinating agent such as thionyl chloride (SOCI2). This is a standard and widely used method
for the preparation of acyl chlorides.[2][3]

Experimental Protocol: Synthesis from 3-Fluoro-4-
methylbenzoic acid

This protocol is adapted from established procedures for similar benzoyl chloride syntheses.[3]

Materials:

3-Fluoro-4-methylbenzoic acid

Thionyl chloride (SOCI2)

N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous toluene (or other inert solvent)

Equipment:

» Round-bottom flask with a reflux condenser and a gas outlet
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Heating mantle with a magnetic stirrer

Vacuum distillation apparatus

Procedure:

In a clean, dry round-bottom flask, add 3-fluoro-4-methylbenzoic acid.

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride
(typically 2-3 equivalents).

Add a catalytic amount of DMF (a few drops).

Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCI and
SO:2 byproducts.

Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. The
reaction can be monitored by the cessation of gas evolution.

Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride by distillation under reduced pressure.

The crude 3-Fluoro-4-methylbenzoyl chloride can be purified by fractional distillation
under vacuum.

Structural and Spectroscopic Analysis

As experimental spectra for 3-Fluoro-4-methylbenzoyl chloride are not publicly available, the

following tables present predicted data based on the analysis of its precursor, 3-fluoro-4-

methylbenzoic acid, and known spectroscopic data for structurally similar compounds.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic peaks for the acyl chloride functional group

and the substituted aromatic ring.
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch
~1785-1770 Strong C=0 stretch (acyl chloride)
~1600, ~1480 Medium-Strong Aromatic C=C ring stretch
~1250-1150 Strong C-F stretch

~900-800 Strong C-Cl stretch

Predicted '"H NMR Spectroscopy Data

The proton NMR spectrum is predicted based on the known spectrum of 3-fluoro-4-
methylbenzoic acid, with expected downfield shifts for the aromatic protons adjacent to the

electron-withdrawing acyl chloride group.

Chemical Shift (6, ppm) Multiplicity Assignment
~7.9-8.1 d H-6

~7.8-8.0 dd H-2

~7.3-75 t H-5

~2.4 S -CHs

Predicted **C NMR Spectroscopy Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic
carbons, and the methyl carbon.

| Chemical Shift (8, ppm) | Assignment | |---|---]---| | ~168-170 | C=0 (acyl chloride) | | ~160-165
(d) | C-F || ~135-140 | C-CHs | | ~130-135 | C-H | | ~125-130 (d) | C-H | | ~115-120 (d) | C-H | |
~130-135 (d) | C-COCI | | ~15-20 | -CHs |

Predicted Mass Spectrometry Data
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The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation
patterns for a benzoyl chloride derivative.

miz Interpretation

Molecular ion peak [M]* and [M+2]* due to 3°Cl

172/174
and 3’Cl isotopes
137 Loss of Cl radical
109 Loss of CO and Cl
91 Tropylium ion fragment

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of 3-
Fluoro-4-methylbenzoyl chloride.

3-Fluoro-4-methylbenzoic Acid

mmma VVacuum Distillation, Pure 3-Fluoro-4-methylbenzoyl chloride

Chlorination Reaction —% Crude 3-Fluoro-4-methylbenzoyl chloride

Thionyl Chloride (SOClz)

Click to download full resolution via product page

Diagram 1: Synthesis Workflow
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Synthesis & Purification

Synthesis of
3-Fluoro-4-methylbenzoyl chloride

:

Purification

Structural Analysis

IR Spectroscopy NMR (*H, 13C) Mass Spectrometry
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Diagram 2: Overall Synthesis and Analysis Logical Flow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Fluoro-4-methylbenzoyl chloride | CBH6CIFO | CID 2734875 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. prepchem.com [prepchem.com]

3. prepchem.com [prepchem.com]

To cite this document: BenchChem. [Structural Analysis of 3-Fluoro-4-methylbenzoyl
chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302009#3-fluoro-4-methylbenzoyl-chloride-
structural-analysis]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1302009?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302009?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methylbenzoyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methylbenzoyl-chloride
https://prepchem.com/3-fluoro-4-methyl-benzoic-acid/
https://prepchem.com/3-chloro-4-methylbenzoyl-chloride/
https://www.benchchem.com/product/b1302009#3-fluoro-4-methylbenzoyl-chloride-structural-analysis
https://www.benchchem.com/product/b1302009#3-fluoro-4-methylbenzoyl-chloride-structural-analysis
https://www.benchchem.com/product/b1302009#3-fluoro-4-methylbenzoyl-chloride-structural-analysis
https://www.benchchem.com/product/b1302009#3-fluoro-4-methylbenzoyl-chloride-structural-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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